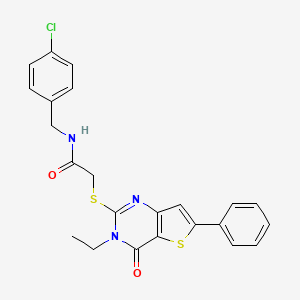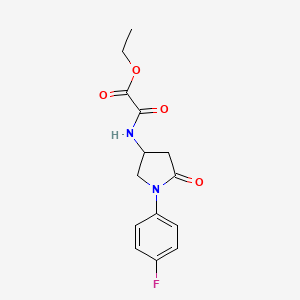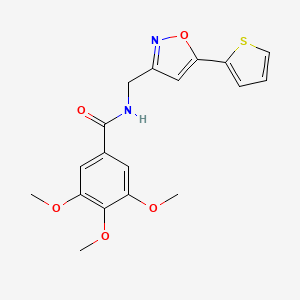
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Imaging Agent for Parkinson's Disease
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-morpholinopyrimidin-4-yl)methanone, due to its structural and chemical properties, has potential applications in the synthesis of imaging agents for Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound structurally related to the aforementioned chemical, demonstrates its utility in developing PET agents for imaging LRRK2 enzyme activity, a target of interest in Parkinson's disease research. The synthesis process involves several steps, including O-[11C]methylation, and yields a tracer with high radiochemical purity and specific activity, indicating its potential for in vivo imaging applications (Wang et al., 2017).
Organic Synthesis and Medicinal Chemistry
The compound's structural framework is conducive to modifications and derivatizations that have implications in organic synthesis and medicinal chemistry. For example, its synthesis and functionalization are integral in creating novel organic compounds with potential biological activities. The synthesis process often involves steps such as Michael addition, nucleophilic substitution, and cyclization, showcasing the compound's versatility in organic synthesis and the potential to create a variety of bioactive molecules with therapeutic applications (Dalai et al., 2006).
Molecular Characterization and Structural Studies
The detailed active site configuration of enzymes, like methanol dehydrogenase from Methylophilus W3A1, reveals the intricate interactions between similar compounds and the enzyme's redox cofactor, pyrroloquinoline quinone (PQQ). Such studies contribute to our understanding of enzyme mechanisms, substrate specificity, and the role of redox cofactors in catalysis, which is crucial for designing enzyme inhibitors or mimetics with therapeutic potential (Xia et al., 1999).
Synthetic Methodologies and Characterization
The compound also plays a role in the development of synthetic methodologies for creating novel heterocyclic compounds. Its involvement in reactions that lead to the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives underlines the compound's utility in generating new molecules with potential pharmacological activities. These synthetic routes offer opportunities for the discovery of new drugs and the exploration of their mechanisms of action (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-4-5-17-15(11-14)3-2-6-23(17)19(24)16-12-18(21-13-20-16)22-7-9-25-10-8-22/h4-5,11-13H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXKRIKYCIJPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

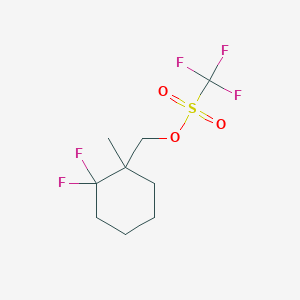
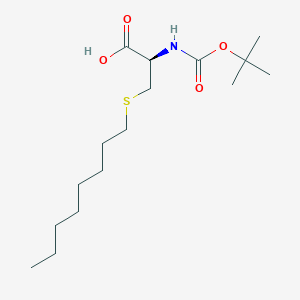
![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)
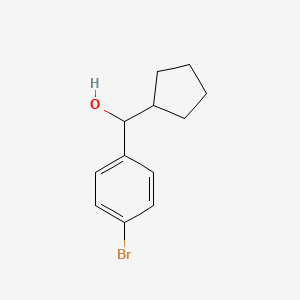


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)
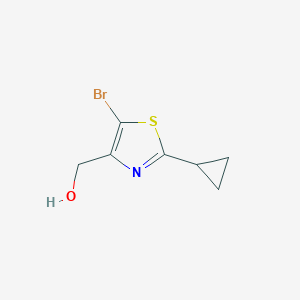
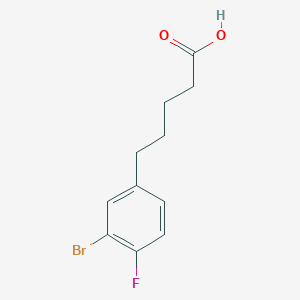
![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)
